3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, commonly known as Malvidin 3,5-diglucoside chloride, is a natural anthocyanidin glycoside. This compound belongs to the class of flavonoids and is characterized by its complex structure, which includes two beta-D-glucopyranosyl groups attached to the 3 and 5 positions of the benzopyrylium core. The presence of a 7-hydroxy group and a substituted phenyl group enhances its biological activity and solubility in aqueous solutions. This compound is often found in various plants, particularly in red fruits and flowers, contributing to their color and potential health benefits.
The mechanism of action of this specific glycoside form has not been extensively studied. However, anthocyanidins are generally considered antioxidants, meaning they can scavenge free radicals and protect cells from damage []. Additionally, they might interact with cellular signaling pathways, potentially influencing inflammation and other processes []. More research is needed to understand the specific effects of this particular glycoside.
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, also known as isorhamnetin 3-O-rutinoside, is a naturally occurring flavonoid found in various plants, including sea buckthorn (Hippophae rhamnoides) and some members of the Fabaceae and Rosaceae families [, ]. It can be commercially obtained from various chemical suppliers [].
Several studies have investigated the potential biological activities of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, with some promising results:
The chemical reactivity of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride primarily involves its hydroxyl groups, which can participate in various reactions such as:
These reactions are significant for understanding how the compound interacts with other molecules in biological systems.
Research indicates that 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride exhibits various biological activities:
These biological properties make this compound of interest in pharmacological research and therapeutic applications.
The synthesis of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride typically involves several steps:
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride has several notable applications:
These applications highlight its versatility across various industries.
Interaction studies involving 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride focus on how it interacts with other biomolecules:
Understanding these interactions is crucial for elucidating its mechanisms of action in biological systems.
Several compounds share structural similarities with 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cyanidin 3-glucoside | Anthocyanidin with one glucose moiety | Stronger color intensity; more common in berries |
Delphinidin 3-glucoside | Contains two hydroxyl groups on the B-ring | Exhibits higher antioxidant capacity |
Peonidin 3-glucoside | Contains methoxy groups on the B-ring | Unique flavor profile; used in food coloring |
These compounds highlight the diversity within the anthocyanidin family while showcasing the unique structural features of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride that contribute to its distinct properties and applications.